7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one
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Overview
Description
10-(4-HYDROXY-3-METHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE is a complex organic compound known for its unique structural properties
Preparation Methods
The synthesis of 10-(4-HYDROXY-3-METHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the phenyl ring, followed by the introduction of hydroxy and methoxy groups through electrophilic aromatic substitution reactions. The hexahydro-1,5-diazatetra-phenone core is then constructed using cyclization reactions under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include acids, bases, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
10-(4-HYDROXY-3-METHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds include:
4-Hydroxy-3-methoxyphenyl derivatives: These compounds share similar structural features and reactivity.
Curcumin: Known for its anti-inflammatory and antioxidant properties, curcumin has a similar phenyl ring structure with hydroxy and methoxy substitutions.
Dihydroferulic acid: Another compound with a hydroxy and methoxy substituted phenyl ring, known for its biological activities. The uniqueness of 10-(4-HYDROXY-3-METHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE lies in its hexahydro-1,5-diazatetra-phenone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20N2O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
7-(4-hydroxy-3-methoxyphenyl)-9,10,11,12-tetrahydro-7H-benzo[b][1,7]phenanthrolin-8-one |
InChI |
InChI=1S/C23H20N2O3/c1-28-20-12-13(7-10-18(20)26)21-15-8-9-16-14(4-3-11-24-16)23(15)25-17-5-2-6-19(27)22(17)21/h3-4,7-12,21,25-26H,2,5-6H2,1H3 |
InChI Key |
DNNAZUFXTGROKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C4=C(C=C3)N=CC=C4)NC5=C2C(=O)CCC5)O |
Origin of Product |
United States |
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